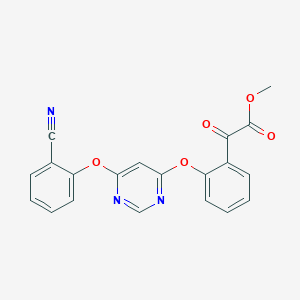









|
REACTION_CXSMILES
|
O.[C:2]([C:4]1[CH:31]=[CH:30][CH:29]=[CH:28][C:5]=1[O:6][C:7]1[N:12]=[CH:11][N:10]=[C:9]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2/[C:20](=C\OC)/[C:21]([O:23][CH3:24])=[O:22])[CH:8]=1)#[N:3].[Mn]([O-])(=O)(=O)=[O:33].[K+]>ClCCl.S([O-])(O)(=O)=O.C([N+](CCCCCC)(CCCCCC)CCCCCC)CCCCC>[C:2]([C:4]1[CH:31]=[CH:30][CH:29]=[CH:28][C:5]=1[O:6][C:7]1[N:12]=[CH:11][N:10]=[C:9]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[C:20](=[O:33])[C:21]([O:23][CH3:24])=[O:22])[CH:8]=1)#[N:3] |f:2.3,5.6|
|


|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=C(OC2=CC(=NC=N2)OC2=C(C=CC=C2)/C(/C(=O)OC)=C\OC)C=CC=C1
|
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
tetra-n-hexylammonium hydrogen sulphate
|
|
Quantity
|
200 mg
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCCCC)[N+](CCCCCC)(CCCCCC)CCCCCC
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred overnight (16 hours)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
The filter was washed through with ether and water
|
|
Type
|
EXTRACTION
|
|
Details
|
the combined filtrates were extracted with ether (×3)
|
|
Type
|
WASH
|
|
Details
|
The ether extracts were washed with water (×3) and brine (×1)
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed (eluent dichloromethaneacetone, 98:2)
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallisation (ether-pentane) of the major component
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=C(OC2=CC(=NC=N2)OC2=C(C=CC=C2)C(C(=O)OC)=O)C=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.105 g | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |